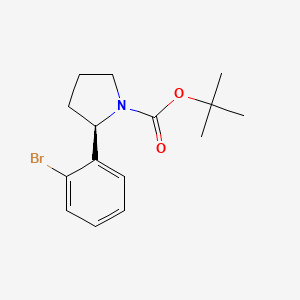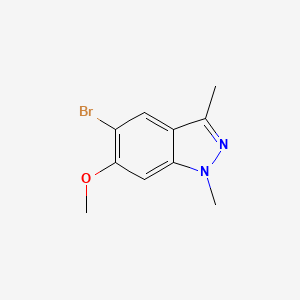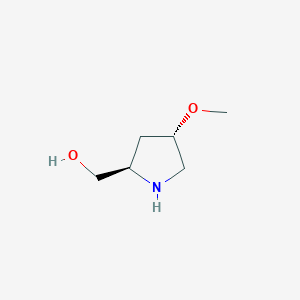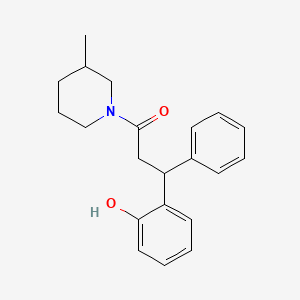
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenylpropanoids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-hydroxybenzaldehyde, 3-methylpiperidine, and phenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-methylpiperidine under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(2-Hydroxy-phenyl)-1-piperidin-1-yl-3-phenyl-propan-1-one: Lacks the methyl group on the piperidine ring.
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-(4-methoxy-phenyl)-propan-1-one: Contains a methoxy group on the phenyl ring.
Uniqueness
3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is unique due to the presence of both hydroxyl and piperidine functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C21H25NO2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H25NO2/c1-16-8-7-13-22(15-16)21(24)14-19(17-9-3-2-4-10-17)18-11-5-6-12-20(18)23/h2-6,9-12,16,19,23H,7-8,13-15H2,1H3 |
InChIキー |
ZCLNZUPLSYWOBQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


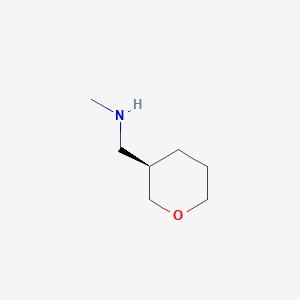
![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)
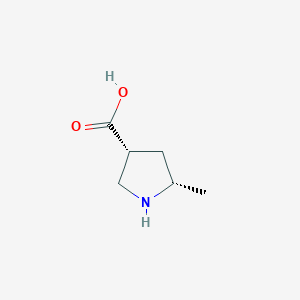
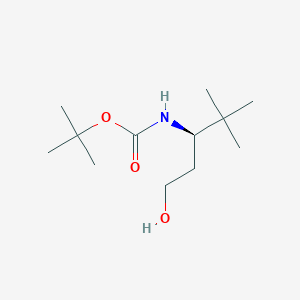



![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
